molecular formula C8H8BrClN2 B8250047 3-Bromo-1H-indol-5-amine hydrochloride

3-Bromo-1H-indol-5-amine hydrochloride

Cat. No.: B8250047
M. Wt: 247.52 g/mol
InChI Key: MXGPMIHNHDFNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Significance of Indole (B1671886) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The indole scaffold, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. nih.govbiosynth.com Its structural rigidity and the electron-rich nature of the pyrrole ring make it a privileged structure in drug discovery and a versatile building block in organic synthesis. nih.govresearchgate.net Indole derivatives are widespread in nature, forming the core of numerous bioactive natural products, including alkaloids, and essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506). biosynth.comnih.gov

In the realm of medicinal chemistry, the indole nucleus is a key pharmacophore found in a vast array of therapeutic agents with diverse pharmacological activities. ijpsr.comresearchgate.net These include anticancer agents like vincristine, antihypertensives such as reserpine, and non-steroidal anti-inflammatory drugs like indomethacin. nih.govopenmedicinalchemistryjournal.com The structural versatility of the indole ring allows for substitutions at various positions, enabling chemists to modulate the molecule's biological activity, physicochemical properties, and target specificity. nih.gov This adaptability has led to the development of indole-based compounds targeting a wide spectrum of diseases, including cancer, microbial infections, inflammatory disorders, and neurodegenerative diseases. nih.govnih.gov

As a synthetic intermediate, the indole scaffold's reactivity has been extensively explored. The different positions on the ring system (N1, C2, C3, and the benzene ring carbons) exhibit distinct reactivity, allowing for site-specific functionalization. nih.gov This has spurred the development of a multitude of synthetic methodologies, from classic named reactions like the Fischer and Bartoli indole syntheses to modern metal-catalyzed cross-coupling and C-H activation techniques. nih.govopenmedicinalchemistryjournal.com The ability to construct complex molecular architectures from indole precursors underscores its fundamental importance in the synthesis of natural products and novel chemical entities for scientific investigation. mdpi.comnih.gov

Table 1: Prominent Indole Derivatives and Their Significance

Compound Name Significance/Application
Tryptophan Essential amino acid; biosynthetic precursor to serotonin and melatonin. nih.gov
Serotonin Neurotransmitter involved in mood, appetite, and sleep regulation. biosynth.com
Indomethacin Non-steroidal anti-inflammatory drug (NSAID). openmedicinalchemistryjournal.com
Vincristine Anticancer drug used in chemotherapy. nih.gov

Strategic Importance of Halogenation and Amination in Indole Chemistry

Functionalization of the indole core through halogenation and amination are two powerful strategies for creating chemical diversity and modulating molecular properties for various applications, particularly in drug discovery.

Halogenation , the introduction of a halogen atom (F, Cl, Br, I) onto the indole ring, has a profound impact on the compound's biological and physicochemical characteristics. frontiersin.org Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, halogen atoms can participate in "halogen bonding," a non-covalent interaction that can enhance binding to protein targets. nih.gov From a synthetic standpoint, halogenated indoles are exceptionally valuable intermediates. acs.org The halogen atom serves as a versatile handle for further chemical modifications, most notably in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of carbon- and heteroatom-based substituents. mdpi.com The C3 position of indole is particularly susceptible to electrophilic halogenation, making 3-haloindoles common and useful building blocks. acs.orgacs.org

Amination , the introduction of a nitrogen-containing group, is equally crucial. Amino groups are fundamental to the structure and function of countless biologically active molecules. They can act as hydrogen bond donors and acceptors and can be protonated at physiological pH, influencing solubility and receptor interactions. The direct introduction of an amino group onto the indole nucleus can be challenging but is achieved through various synthetic methods, including metal-free C-H amination and cyclization strategies. researchgate.netacs.orgorganic-chemistry.org The resulting aminoindoles are key precursors for synthesizing a wide range of derivatives, including amides, sulfonamides, and ureas, further expanding the chemical space for biological screening. rsc.orgmdpi.com

The combination of these two functionalizations on a single indole scaffold generates highly versatile molecules, where the halogen can be used for structural elaboration and the amino group provides a key site for biological interaction or further derivatization.

Research Context of 3-Bromo-1H-indol-5-amine Hydrochloride as a Multifunctional Scaffold for Chemical Investigations

This compound emerges as a strategically designed chemical scaffold that embodies the principles of both halogenation and amination. This compound integrates three key reactive sites into a single indole core:

A Bromine Atom at the C3 Position: The C3 position is the most electron-rich carbon in the indole ring, making the bromine atom susceptible to displacement or participation in metal-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse aryl, alkyl, or alkynyl groups to build molecular complexity.

An Amine Group at the C5 Position: The primary amine on the benzene portion of the indole is a potent nucleophile and a key functional group for forming amides, sulfonamides, imines, and other derivatives. This site is crucial for exploring structure-activity relationships, as modifications here directly impact the electronic properties of the benzene ring and provide points for interaction with biological macromolecules.

The Indole Nitrogen (N1): The N-H group of the pyrrole ring is weakly acidic and can be deprotonated and subsequently alkylated, acylated, or protected, offering another avenue for structural modification.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions. The presence of these distinct reactive centers makes 3-Bromo-1H-indol-5-amine a highly valuable and multifunctional building block for combinatorial chemistry and the synthesis of targeted chemical libraries. Researchers can selectively functionalize one site while leaving the others intact for subsequent reactions, enabling a divergent synthetic approach to generate a wide array of novel indole derivatives from a single starting material. This capability is instrumental in the systematic exploration of chemical space for identifying new leads in drug discovery and materials science.

Table 2: Chemical Properties of this compound

Property Value
CAS Number 1893457-72-1 bldpharm.com
Molecular Formula C₈H₈BrClN₂ americanelements.com
Molecular Weight 247.52 g/mol americanelements.com
IUPAC Name 5-bromo-1H-indol-3-amine;hydrochloride americanelements.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1H-indol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.ClH/c9-7-4-11-8-2-1-5(10)3-6(7)8;/h1-4,11H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGPMIHNHDFNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=CN2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.52 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Strategies and Precursor Synthesis for 3 Bromo 1h Indol 5 Amine Hydrochloride

Retrosynthetic Disconnections and Key Synthetic Challenges

Retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to distinct synthetic strategies. The first approach involves disconnecting the C3-Br bond, suggesting a late-stage bromination of a 5-aminoindole (B14826) precursor. The second approach involves disconnecting the C5-N bond, which points towards the introduction of an amino group onto a 3-bromoindole scaffold.

Both strategies present significant synthetic challenges:

Regioselectivity: The indole (B1671886) ring has multiple reactive sites. The C3 position is the most nucleophilic and prone to electrophilic substitution, while the benzene (B151609) ring positions (C4-C7) are less reactive. Achieving selective functionalization at C3 and C5 without affecting other positions is a primary hurdle.

Functional Group Compatibility: The amino group at C5 is a strong activating group and is sensitive to oxidation, which can complicate subsequent electrophilic bromination at C3. Conversely, the pyrrole (B145914) ring of indole is sensitive to strongly acidic conditions often used in nitration reactions (a common precursor to amination). Therefore, the use of protecting groups for both the amine and the indole nitrogen is often necessary.

Reaction Conditions: The choice of reagents and reaction conditions is critical to avoid side reactions, such as over-bromination or degradation of the indole core.

A logical synthetic sequence often involves the initial preparation of a 5-substituted indole, followed by functionalization at the C3 position. This is because electrophilic substitution at C3 is typically a high-yielding and regioselective reaction on a pre-functionalized indole core.

Synthesis of Brominated Indole Building Blocks

The preparation of brominated indoles is a cornerstone for many synthetic routes targeting brominated indole-containing compounds. These building blocks can be prepared either by direct bromination of an existing indole core or by constructing the indole ring from a pre-brominated precursor.

The C3 position of the indole nucleus is highly susceptible to electrophilic attack. This intrinsic reactivity allows for highly regioselective bromination at this position using a variety of electrophilic brominating agents. N-Bromosuccinimide (NBS) is a widely used reagent for this transformation due to its mild nature and ease of handling. acs.org The reaction is typically carried out in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), at or below room temperature. Other reagents, such as bromine (Br₂) in a non-polar solvent, can also be employed, although they may be less selective and lead to the formation of polybrominated byproducts if not carefully controlled.

ReagentSolventTemperatureTypical YieldReference
N-Bromosuccinimide (NBS)THFRoom TempHigh acs.org
N-Bromosuccinimide (NBS)DMFNot specifiedNot specified
Bromine (Br₂)Acetic AcidNot specifiedModerate to High ic.ac.uk

This table is interactive and represents a summary of common conditions for C3-bromination.

An alternative to direct bromination is the construction of the indole ring from precursors that already contain the bromine atom at the desired position. This approach is particularly useful for synthesizing indoles with substitution patterns that are not easily accessible through direct functionalization. Classical indole syntheses, such as the Fischer, Bartoli, or Reissert methods, can be adapted using brominated starting materials. For instance, the Fischer indole synthesis can utilize a bromo-substituted phenylhydrazine (B124118), which cyclizes upon reaction with an aldehyde or ketone under acidic conditions to yield the corresponding bromoindole.

This strategy is frequently employed to create specific building blocks, such as 5-bromoindole (B119039) or 6-bromoindole, which can then be further elaborated. nih.gov For example, automated multi-step continuous flow synthesis has been used to prepare 2-(5-bromo-2-methyl-1H-indol-3-yl)-4-phenylthiazole, demonstrating the utility of pre-brominated indoles in complex molecule synthesis. nih.gov

Synthesis of Aminated Indole Building Blocks

Introducing an amino group onto the indole scaffold, particularly on the benzene ring, can be accomplished through direct C-H functionalization methods or, more classically, through the reduction of a nitro-indole intermediate.

Direct C-H amination of indoles represents a modern and atom-economical approach, though it often faces challenges in controlling regioselectivity. Functionalization of the less reactive C4 to C7 positions is particularly difficult. nih.gov Recent advances have shown that transition metal catalysis can achieve regioselective amination, often requiring a directing group on the indole ring to guide the catalyst to the desired position.

For example, a ruthenium(II)-catalyzed regioselective direct diamidation of 3-carbonylindoles at the C4 and C5 positions has been developed. rsc.orgsemanticscholar.org This method uses dioxazolones as the amide source and demonstrates that a carbonyl group at the C3 position can effectively direct functionalization to the C5 position. rsc.orgsemanticscholar.org While this installs an amide rather than a free amine, the amide can often be hydrolyzed in a subsequent step. Similarly, palladium-catalyzed direct arylation at the C5 position has been achieved using a removable pivaloyl directing group at C3, indicating that directing group strategies are viable for C5 functionalization. nih.gov

Catalyst SystemDirecting GroupPosition(s) FunctionalizedReagentReference
Ruthenium(II)C3-CarbonylC4 and C5Dioxazolones rsc.orgsemanticscholar.org
Palladium/CopperC3-PivaloylC4 or C5Aryl Halides nih.gov

This table is interactive and showcases examples of directed C-H functionalization on the indole ring.

The most established and widely used method for preparing amino-indoles is the reduction of corresponding nitro-indoles. This two-step sequence involves:

Regioselective Nitration: A nitro group is introduced onto the indole ring. The nitration of indole itself can be complex, but placing an electron-withdrawing group at C3 or protecting the indole nitrogen generally favors nitration at the C5 position.

Reduction of the Nitro Group: The nitro group is then reduced to an amine. This reduction is a reliable and high-yielding transformation that can be accomplished with a wide variety of reducing agents.

Commonly used reduction systems include catalytic hydrogenation (e.g., H₂ over Palladium on carbon), or chemical reduction with metals in acid (e.g., tin(II) chloride in HCl, or iron in acetic acid), or other reagents like sodium dithionite. acs.orgijrar.org The synthesis of 5-aminoindole from 5-nitroindole (B16589) is a well-documented procedure. chemicalbook.com Specifically, the reduction of 5-bromo-3-nitro-1H-indole to 5-bromo-1H-indol-3-amine has been achieved using tin(II) chloride (SnCl₂), directly providing a closely related analogue to the target molecule's core structure. chemicalbook.com

ReagentSubstrateSolventTypical YieldReference
Sodium HydrosulfiteNitro-indolesNot specifiedGood acs.org
H₂ / Pd/C4-Nitro-1-TIPS-indoleEthanol83% (for HCl salt) acs.org
Sodium DithioniteN-ethyl-3-nitro indoleEthanol/NaOH(aq)Not specified ijrar.org
Tin(II) Chloride (SnCl₂)5-Bromo-3-nitro-1H-indoleAcetic Acid92% chemicalbook.com

This table is interactive and provides a summary of conditions for the reduction of nitro-indoles.

Methodologies for Incorporation of the Hydrochloride Moiety

The final step in the synthesis is the conversion of the free amine (a base) into its hydrochloride salt. This is a standard acid-base reaction that serves several critical functions in a synthetic sequence, including purification, stabilization, and modification of the compound's physical properties. spectroscopyonline.com

Formation of Amine Hydrochloride Salts

The formation of an amine hydrochloride salt is a straightforward acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine functional group accepts a proton (H⁺) from hydrochloric acid (HCl). spectroscopyonline.comyoutube.com This protonation converts the neutral, often oily or poorly crystalline amine, into an ammonium (B1175870) salt, which is an ionic compound. youtube.com This ionic nature typically renders the salt as a crystalline solid that is more stable and easier to handle than the corresponding free base. youtube.com

The general reaction is as follows: R-NH₂ (amine) + HCl (hydrochloric acid) → [R-NH₃]⁺Cl⁻ (amine hydrochloride salt)

Several methods can be employed to achieve this transformation, with the choice depending on the properties of the amine, the desired purity of the salt, and the scale of the reaction. The most common reagents and methodologies are summarized in the table below.

Method/ReagentDescriptionTypical ApplicationAdvantagesConsiderations
Aqueous HClThe amine is dissolved in a suitable organic solvent, and a stoichiometric amount of concentrated or dilute aqueous HCl is added. google.comCommonly used in laboratory and industrial settings for robust amines.Simple, inexpensive, and readily available reagent. google.comThe introduction of water may be undesirable for anhydrous products or may require subsequent drying steps. sciencemadness.org
Gaseous HClDry hydrogen chloride gas is bubbled through a solution of the amine in an anhydrous organic solvent (e.g., diethyl ether, dichloromethane).Used when a strictly anhydrous salt is required to prevent hydrate (B1144303) formation.Provides a pure, dry hydrochloride salt.Requires specialized equipment to handle corrosive gas; can be difficult to control stoichiometry. sciencemadness.org
HCl in Organic SolventA pre-prepared solution of HCl in an anhydrous organic solvent, such as dioxane or diethyl ether, is added to a solution of the amine. nih.govA convenient and widely used method for obtaining anhydrous salts on a laboratory scale.Offers a good balance of convenience and control for producing anhydrous salts without handling HCl gas directly. nih.govCommercial solutions are available but can degrade over time. The solvent choice is critical to ensure precipitation of the salt.

Strategic Considerations for Hydrochloride Salt Formation within Synthetic Sequences

Key strategic advantages include:

Purification and Isolation: Many free amines are oils or low-melting solids that are difficult to purify by crystallization. Converting them to their hydrochloride salts often yields well-defined crystalline solids. youtube.com These salts typically exhibit lower solubility in common organic solvents (like diethyl ether or ethyl acetate) compared to their free base forms, allowing for efficient isolation and purification by filtration. This process can effectively remove non-basic impurities that remain in the solution. researchgate.net

Stability and Handling: Aliphatic and aromatic amines can be susceptible to air oxidation, which can lead to discoloration and degradation over time. The protonated ammonium salt is significantly less nucleophilic and less prone to oxidation, making it more stable for long-term storage. As solids, salts are also non-volatile and easier to weigh and handle accurately compared to liquid amines. reddit.com

Controlling Reactivity: In subsequent reaction steps, the amine's reactivity must be considered. If the amine needs to act as a nucleophile (e.g., in an acylation or alkylation reaction), the hydrochloride salt is unreactive. reddit.com In such cases, the salt must be "free-based" by adding a base to neutralize the HCl and regenerate the free amine. researchgate.netreddit.com Often, a stoichiometric amount of a non-nucleophilic tertiary amine, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is added directly to the reaction mixture containing the hydrochloride salt to liberate the free amine in situ for the subsequent transformation. reddit.com

The following table outlines these strategic considerations.

ConsiderationRationale and Strategic Application
PurificationAn amine intermediate that is difficult to purify via chromatography or distillation can often be crystallized as its hydrochloride salt, separating it from non-basic, soluble impurities.
StabilityIf a synthetic route involves a sensitive amine that will be stored before the next step, converting it to a more stable hydrochloride salt can prevent degradation and improve the overall yield.
Subsequent ReactionsIf the next step requires a nucleophilic amine, the hydrochloride salt can be used directly if a sufficient amount of base is added to the reaction. This avoids a separate workup step to isolate the free base. If the next step is sensitive to acids or salts, the free base must be isolated first. reddit.com
Physical FormConverting a liquid or oily amine into a solid salt simplifies handling, weighing, and transfer operations, which is particularly important in large-scale production.

Mechanistic Investigations of Reactions Involving 3 Bromo 1h Indol 5 Amine Hydrochloride Precursors

Proposed Reaction Pathways for Regioselective Indole (B1671886) Bromination

The introduction of a bromine atom at the C3 position of an indole ring, particularly one already substituted with an amine group at C5, is a critical step. The regioselectivity of this process is governed by the inherent electronic properties of the indole nucleus. The indole ring is an electron-rich aromatic system, and the C3 position is the most nucleophilic and kinetically favored site for electrophilic aromatic substitution. researchgate.netyoutube.compearson.com This high reactivity is due to the ability of the nitrogen atom's lone pair to stabilize the positive charge in the transition state (a sigma complex or arenium ion) formed during electrophilic attack at C3. pearson.com

The direct bromination of substituted indoles typically proceeds through an electrophilic substitution mechanism. researchgate.net A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). missouri.eduwikipedia.org The proposed pathway involves the following steps:

Generation of the Electrophile: In solution, NBS can serve as a source of an electrophilic bromine species. In the presence of a proton source or a Lewis acid, it can generate Br+.

Nucleophilic Attack: The electron-rich C3 position of the indole ring attacks the electrophilic bromine. This is generally the rate-determining step, leading to the formation of a resonance-stabilized cationic intermediate. researchgate.net The presence of an electron-donating group, such as the amine at C5, further activates the ring system towards electrophilic attack.

Deprotonation/Aromatization: A base, which can be the solvent or the succinimide (B58015) anion, removes the proton from the C3 position, restoring the aromaticity of the pyrrole (B145914) ring and yielding the 3-bromoindole product.

Computational studies on the direct bromination of indoles with molecular bromine (Br₂) suggest a two-step mechanism. researchgate.net The first step, which is rate-determining, involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the indole with the Lowest Unoccupied Molecular Orbital (LUMO) of the Br₂ molecule. researchgate.net The presence of electron-donating substituents on the indole ring increases the energy of the HOMO, making the nucleophilic attack more favorable and lowering the activation energy barrier. researchgate.net Conversely, electron-withdrawing groups decrease the rate of reaction. researchgate.net

StepDescriptionKey Intermediates/Transition States
1 Nucleophilic attack of the indole C3 position on the bromine electrophile.Sigma Complex (Arenium Ion)
2 Deprotonation at C3 by a base.Transition state involving base and C3-H bond
3 Restoration of aromaticity.3-Bromoindole product

Mechanistic Elucidation of C-H Amination Reactions (Ionic vs. Radical Processes)

C-H amination provides a direct route for introducing nitrogen-containing functional groups onto the indole scaffold. These reactions can proceed through different mechanistic manifolds, primarily categorized as ionic or radical pathways, depending on the reagents and conditions employed.

Ionic Processes: Transition metal-catalyzed C-H aminations often proceed through ionic pathways. For instance, palladium-catalyzed reactions can involve the formation of a palladacycle intermediate. While direct C-H amination is a broad field, the mechanisms often involve the coordination of the catalyst to the indole, followed by C-H activation and subsequent bond formation with the nitrogen source.

Radical Processes: Metal-free C-H amination reactions frequently involve radical intermediates. researchgate.net An effective method for the synthesis of substituted indoles from N-Ts-2-alkenylanilines utilizes 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant. researchgate.netacs.orgpatentdigest.org The proposed mechanism for this type of reaction involves a radical cation generated through a single-electron transfer (SET) process. researchgate.netacs.org

The key steps are proposed as follows:

Single-Electron Transfer (SET): The electron-rich aniline (B41778) derivative transfers an electron to the oxidant (DDQ), forming a radical cation. researchgate.net

Intramolecular Cyclization: The radical cation undergoes an intramolecular cyclization.

Migration and Rearomatization: The reaction proceeds via a migratory process involving a phenonium ion intermediate, ultimately leading to the formation of the indole ring. researchgate.netacs.org

The distinction between ionic and radical pathways is crucial as it influences the reaction's scope, selectivity, and compatibility with other functional groups. Radical cation-mediated reactions, for instance, are initiated by an electron transfer event rather than a direct electrophilic attack, offering an alternative reactivity pattern. beilstein-journals.orgnih.gov

PathwayKey FeatureInitiating StepCommon Reagents
Ionic Involves charged intermediates (e.g., carbocations).Coordination to metal catalyst, electrophilic attack.Transition metal catalysts (e.g., Pd, Rh).
Radical Involves species with unpaired electrons.Single-Electron Transfer (SET).Oxidants like DDQ. researchgate.netpatentdigest.org

Role of Specific Catalysts in Direct Functionalization Mechanisms

Transition metal catalysts, particularly those based on palladium, ruthenium, and rhodium, play a pivotal role in the direct C-H functionalization of indoles, enabling the formation of C-C and C-X bonds with high efficiency and selectivity. beilstein-journals.orgrsc.orgnih.gov

Palladium Catalysts: Palladium(II) catalysts, such as Pd(OAc)₂ or Pd(TFA)₂, are highly effective for C-H functionalization due to their electrophilic nature. beilstein-journals.orgnih.gov The catalytic cycle for a typical Pd-catalyzed C-H arylation or alkenylation often involves:

C-H Activation/Palladation: The electrophilic Pd(II) catalyst interacts with the electron-rich indole ring, leading to the cleavage of a C-H bond and the formation of a cyclopalladated intermediate (a palladacycle). nih.govnih.gov This step is often directed by a coordinating group on the indole nitrogen or another position.

Oxidative Addition or Carbopalladation: The palladacycle can then react with a coupling partner. In cross-coupling reactions, this may involve oxidative addition of an aryl halide. In Heck-type reactions, it involves coordination and insertion of an alkene. nih.gov

Reductive Elimination: The final C-C bond is formed through reductive elimination, which releases the functionalized indole product and a Pd(0) species. beilstein-journals.org

Catalyst Regeneration: An oxidant is typically required to re-oxidize the Pd(0) back to the active Pd(II) state to complete the catalytic cycle. beilstein-journals.orgnih.gov

Ruthenium Catalysts: Ruthenium catalysts, like [Ru(p-cymene)Cl₂]₂, are also widely used for indole functionalization. rsc.orgmdpi.comresearchgate.net The mechanism frequently involves the formation of a metallacycle intermediate. For example, in the annulation of anilines with alkynes to form indoles, a proposed mechanism involves:

Cyclometalation: The reaction is initiated by a reversible cyclometalation involving the aniline nitrogen and an ortho C-H bond with the cationic ruthenium complex, forming a six-membered ruthenacycle. mdpi.com

Alkyne Insertion: The alkyne coordinates to the ruthenium center and then undergoes migratory insertion into the Ru-C bond. mdpi.com

Reductive Elimination: The desired indole product is formed via reductive elimination, regenerating the active ruthenium catalyst. mdpi.com

Rhodium Catalysts: Rhodium complexes, such as [RhCp*Cl₂]₂, are particularly effective for C-H activation, often assisted by a directing group. nih.govresearchgate.net The catalytic cycle is similar in principle to that of ruthenium, involving the formation of a rhodacycle intermediate followed by reaction with a coupling partner and subsequent reductive elimination. nih.gov

CatalystTypical Oxidation StatesKey IntermediateCommon Transformation
Palladium Pd(II)/Pd(0) or Pd(II)/Pd(IV)PalladacycleArylation, Alkenylation beilstein-journals.orgnih.govnih.gov
Ruthenium Ru(II)RuthenacycleAnnulation, Alkenylation mdpi.comresearchgate.net
Rhodium Rh(III)RhodacycleAnnulation, Amidation nih.govresearchgate.net

Analysis of Regioselectivity and Stereoselectivity in Substituted Indole Formation

Controlling the position of functionalization (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is a central challenge in the synthesis of complex indole derivatives.

Regioselectivity: The inherent reactivity of the indole ring favors electrophilic attack at C3. researchgate.net Functionalization at other positions (C2, C4, C5, C6, C7) typically requires specific strategies to override this natural preference.

Blocking Groups: If the C3 position is already substituted, electrophilic attack may be redirected to the C2 position. researchgate.net

Directing Groups: This is the most powerful strategy for achieving regioselectivity at less reactive positions. A directing group, often installed on the indole nitrogen, coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond. nih.govacs.org This chelation-assisted activation allows for functionalization at positions like C2, C4, or C7, which are otherwise difficult to access. acs.orgresearchgate.net For example, an aldehyde group at C3 can direct Ru-catalyzed alkenylation to the C4 position. acs.org Similarly, a phosphinoyl directing group on the nitrogen can direct Pd-catalyzed arylation to the C7 position. researchgate.net

Reaction Conditions: The choice of catalyst, solvent, and acid can also influence regioselectivity. In the Fischer indole synthesis, for example, the choice of acid can control which regioisomeric indole is formed from an unsymmetrical ketone. nih.govacs.orgyoutube.com

Stereoselectivity: When functionalization creates a new stereocenter, controlling the stereochemistry is crucial. This is particularly relevant in reactions like the Friedel-Crafts alkylation of indoles with prochiral electrophiles. The use of chiral catalysts, such as chiral phosphoric acids, can induce enantioselectivity by creating a chiral environment around the reactants in the transition state. acs.org For instance, in the aza-Friedel-Crafts reaction of indoles with ketimines, a chiral phosphoric acid can activate both the ketimine and the indole through hydrogen bonding, leading to the formation of one enantiomer in excess. acs.org

The factors influencing selectivity are summarized below:

SelectivityControlling FactorMechanism/Example
Regio- Inherent ReactivityElectrophilic attack at C3. researchgate.net
Regio- Directing GroupsChelation-assisted C-H activation at C2, C4, C7. nih.govacs.org
Regio- Reaction ConditionsAcid catalysis in Fischer Indole Synthesis. acs.org
Stereo- Chiral CatalystsChiral phosphoric acid in enantioselective Friedel-Crafts reactions. acs.org

Protonation Effects and Their Influence on Indole Reactivity

The reactivity of the indole ring is highly sensitive to the acidity of the reaction medium. youtube.com Although the nitrogen atom has a lone pair, indole is a very weak base (pKa of the protonated form is approximately -3.6) because the lone pair is part of the 10 π-electron aromatic system. youtube.com

Under strongly acidic conditions, indole undergoes protonation. Crucially, the kinetically and thermodynamically favored site of protonation is not the nitrogen atom, but the C3 carbon. youtube.combhu.ac.in This occurs because the resulting 3H-indolium cation is stabilized by resonance, localizing the positive charge on the nitrogen atom while preserving the aromaticity of the fused benzene (B151609) ring. bhu.ac.in

This C3 protonation has profound consequences for the indole's reactivity towards electrophiles:

Deactivation of the Pyrrole Ring: Once protonated at C3, the pyrrole portion of the molecule becomes strongly deactivated towards further electrophilic attack due to the positive charge.

Shift in Regioselectivity: With the C3 position blocked and the pyrrole ring deactivated, electrophilic substitution can be forced to occur on the benzene ring. The most common site for this attack is the C5 position. youtube.combhu.ac.in For example, the nitration of indole with benzoyl nitrate (B79036) yields the 3-nitro derivative, but under strongly acidic conditions (nitric/sulfuric acid), the reaction gives the 5-nitro product. bhu.ac.in This shift is attributed to the reaction proceeding on the 3H-indolium cation.

Therefore, pH control is a critical tool for directing the regioselectivity of electrophilic substitutions on the indole nucleus. Mildly acidic or neutral conditions favor substitution at C3, while strongly acidic conditions can be used to direct substitution to the C5 position of the benzene ring. youtube.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

No specific chemical shift (δ) values, coupling constants (J), or multiplicity data for the protons (¹H NMR) of 3-Bromo-1H-indol-5-amine hydrochloride were found.

Similarly, no characteristic chemical shifts for the carbon atoms (¹³C NMR) of the indole (B1671886) ring, the bromo-substituted carbon, or the amine-substituted carbon are available.

Without this data, a detailed structural elucidation and the creation of a data table are not possible.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis (EI-MS, HRMS, Isotopic Patterns)

While the molecular formula is known (C₈H₈BrClN₂), no high-resolution mass spectrometry (HRMS) data confirming the exact mass could be located.

There is no information on the fragmentation pattern of this specific molecule under electron ionization mass spectrometry (EI-MS), which is crucial for understanding its structural components.

A discussion of the isotopic patterns, particularly the characteristic M/M+2 pattern due to the bromine atom, cannot be specifically detailed for this compound without the actual mass spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectrum or a list of characteristic absorption bands (in cm⁻¹) for this compound is available.

Therefore, a detailed analysis of the vibrational frequencies corresponding to the N-H stretches of the amine and indole, C-H stretches of the aromatic ring, C-N stretching, and C-Br stretching cannot be provided. A data table for IR peaks cannot be generated.

High-Resolution Analytical Techniques for Purity Assessment and Isomeric Differentiation

There are no published studies detailing the use of high-performance liquid chromatography (HPLC), gas chromatography (GC), or other high-resolution techniques specifically for the purity assessment of this compound.

Information regarding the differentiation of potential isomers (e.g., other bromo- and amino-substituted indoles) through specific analytical methods is also not available in the public domain.

Due to the absence of this critical and specific experimental data, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not feasible at this time. The creation of the mandatory data tables, which are a core requirement of the request, is impossible without the underlying numerical data from spectroscopic and analytical experiments.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, FMO analysis)

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic makeup of molecules. Methods like Density Functional Theory (DFT) are widely used to explore molecular structure and reactivity with high accuracy. researchgate.net

Density Functional Theory (DFT) DFT is a computational method used to investigate the electronic structure (electron density) of many-body systems. semanticscholar.org For 3-Bromo-1H-indol-5-amine hydrochloride, DFT calculations can optimize the molecular geometry to its lowest energy state, providing precise bond lengths and angles. These calculations are crucial for understanding the molecule's stability and conformational preferences. researchgate.net Furthermore, DFT is employed to calculate various electronic properties that dictate reactivity, such as orbital energies and charge distributions. chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are key predictors of a molecule's chemical behavior.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In electrophilic reactions, the region of the molecule with the highest HOMO density is the most likely site of attack. For indole (B1671886) derivatives, the HOMO is typically localized over the pyrrole (B145914) ring, particularly the C3 position, making it highly nucleophilic.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. In nucleophilic reactions, the region with the highest LUMO density is the most susceptible to attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

OrbitalSignificancePredicted Characteristics for 3-Bromo-1H-indol-5-amine
HOMOElectron-donating capability; site of electrophilic attack.Energy is raised by the C5-amine group, but lowered by the C3-bromo group. The highest density is expected on the pyrrole ring and the benzene (B151609) ring, influenced by both substituents.
LUMOElectron-accepting capability; site of nucleophilic attack.Energy is lowered by the electron-withdrawing bromine atom.
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability.The gap is modulated by the competing effects of the amine and bromo substituents, determining the overall reactivity profile.

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling allows for the detailed exploration of chemical reaction pathways, providing insights that are often difficult to obtain through experimentation alone. digitellinc.comrsc.org Using methods like DFT, researchers can map the entire energy landscape of a reaction, from reactants to products. mdpi.comresearchgate.net

This process involves identifying all relevant intermediates and, crucially, the transition states (TS) that connect them. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy (Ea). researchgate.net A lower activation energy corresponds to a faster reaction rate.

For the synthesis or functionalization of 3-Bromo-1H-indol-5-amine, computational modeling can:

Validate Plausible Mechanisms: By comparing the calculated energy profiles of different proposed pathways, the most energetically favorable mechanism can be identified. For instance, in copper-catalyzed indole synthesis, DFT studies have been used to elucidate the role of the catalyst and determine the rate-determining step, such as the intramolecular C-C bond formation. nih.gov

Identify Key Intermediates: The calculations reveal the structures of transient species that may not be directly observable experimentally.

For example, in the C-H functionalization of indoles, DFT calculations can model the free energy profile, showing the energies of intermediates and transition states for steps like C-H activation, oxidative addition, and reductive elimination. researchgate.netresearchgate.net These models provide a quantitative understanding of the reaction kinetics and thermodynamics.

Computational OutputDescriptionApplication to Indole Chemistry
Optimized GeometriesLowest energy structures of reactants, intermediates, transition states, and products.Provides bond lengths and angles for all species along the reaction pathway.
Activation Energy (Ea)The energy barrier that must be overcome for a reaction to occur (Energy of TS - Energy of Reactant).Used to predict reaction rates and compare the feasibility of different pathways. mdpi.com
Reaction Energy (ΔEr)The overall energy change of a reaction (Energy of Product - Energy of Reactant).Indicates whether a reaction is exothermic (energetically favorable) or endothermic.
Gibbs Free Energy ProfileAn energy profile that includes entropic and temperature effects, providing a more complete picture of reaction spontaneity.Used to determine the thermodynamic favorability of reaction steps under specific conditions. researchgate.net

Prediction of Regioselectivity and Stereoselectivity in Indole Functionalization

The indole nucleus has multiple sites susceptible to chemical attack, making the control of regioselectivity a significant challenge in synthesis. Computational chemistry offers predictive models to determine the most likely site of functionalization.

Regioselectivity Electrophilic aromatic substitution is a common reaction for indoles. The inherent electronic properties of the indole ring favor substitution at the C3 position due to its high electron density (nucleophilicity). However, the presence of substituents and specific reaction conditions can alter this preference.

Computational methods predict regioselectivity by calculating the relative energies of the intermediates or transition states for attack at different positions. nih.gov The pathway with the lowest activation energy is the kinetically favored one. nih.gov

Wheland Intermediates: For electrophilic substitution, the stability of the cationic intermediate (Wheland intermediate) formed after the electrophile attacks a specific carbon is calculated. The most stable intermediate corresponds to the major product.

Proton Affinity: Methods like RegioSQM calculate the free energies of protonation at all possible aromatic C-H positions. The site with the lowest free energy (highest proton affinity) is predicted to be the most nucleophilic and thus the most likely site of electrophilic attack. researchgate.netrsc.orgnih.gov This approach has shown high success rates (over 90%) in predicting the outcomes of halogenation reactions. nih.gov

Machine Learning: More recent approaches use machine learning models, like RegioML, trained on large datasets of known reactions to predict regioselectivity with even higher accuracy. rsc.org

For 3-Bromo-1H-indol-5-amine, the C3 position is already occupied. Therefore, electrophilic attack would likely be directed to other positions on the indole ring, with the outcome influenced by the directing effects of both the C5-amine (activating) and the C3-bromo groups. Computational models can precisely quantify these competing effects to predict the substitution pattern.

Stereoselectivity When a reaction can produce multiple stereoisomers, computational modeling can predict which isomer will be preferentially formed. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereochemical outcomes. According to the Curtin-Hammett principle, the ratio of products is determined by the difference in the free energies of these transition states (ΔΔG‡). Even small energy differences (1-2 kcal/mol) can lead to high selectivity. DFT calculations are frequently used to model these transition states and predict enantioselectivity or diastereoselectivity in reactions such as asymmetric cycloadditions involving indoles. researchgate.netacs.orgresearchgate.net

Molecular Electrostatic Potential Mapping for Binding Site Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov It provides a color-coded map that reveals the charge distribution and helps identify regions that are rich or deficient in electrons.

Red Regions: Indicate negative electrostatic potential, associated with high electron density (e.g., lone pairs on heteroatoms like nitrogen and oxygen). These areas are susceptible to electrophilic attack and are favorable for forming hydrogen bonds as acceptors.

Blue Regions: Indicate positive electrostatic potential, associated with low electron density (e.g., hydrogen atoms bonded to electronegative atoms). These areas are prone to nucleophilic attack and act as hydrogen bond donors.

Green/Yellow Regions: Represent neutral or weakly polarized areas.

For this compound, an MEP map would highlight the key electrostatic features:

The amine group (-NH2) at the C5 position and the indole N-H would show both positive potential (on the hydrogens) and negative potential (on the nitrogen's lone pair), making them key sites for hydrogen bonding. researchgate.net

The bromine atom at C3 would exhibit regions of both negative and slightly positive potential (the σ-hole), influencing its ability to form halogen bonds.

The aromatic rings will generally show negative potential above and below the plane, characteristic of π-systems.

MEP maps are instrumental in understanding non-covalent interactions and predicting how a molecule will bind within a protein's active site. researchgate.net By matching the electrostatic potential of the ligand with that of the receptor, MEP analysis can identify complementary regions crucial for molecular recognition. researchgate.netnih.gov

In-Silico Docking Studies to Investigate Molecular Interactions with Targeted Systems

In-silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery, as it helps to understand and predict the binding affinity and mode of interaction between a potential drug and its biological target.

The docking process involves two main steps:

Sampling: The algorithm explores a vast number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The pose with the lowest energy score is predicted to be the most stable and likely binding mode. japsonline.com

Docking studies on this compound could be used to:

Identify Potential Biological Targets: By screening the compound against various protein structures.

Predict Binding Affinity: The docking score provides a quantitative estimate of how strongly the compound might bind to a target. ajchem-a.com

Elucidate Binding Modes: Docking reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. nih.govresearchgate.net

Studies on similar 5-bromoindole (B119039) derivatives have used molecular docking to investigate their potential as inhibitors of enzymes like EGFR and VEGFR-2 tyrosine kinases. nih.govd-nb.info These studies often reveal that the indole N-H and other functional groups form critical hydrogen bonds with amino acid residues in the active site, while the aromatic core engages in hydrophobic or π-π stacking interactions. semanticscholar.orgnih.gov For 3-Bromo-1H-indol-5-amine, the amine and bromo groups would be key determinants of its specific interactions and binding orientation within a given target.

ParameterDescriptionPredicted Interactions for 3-Bromo-1H-indol-5-amine
Binding Energy/Docking ScoreA quantitative measure of the predicted binding affinity. More negative values indicate stronger binding.Scores for related bromo-indole derivatives against kinase targets often fall in the -7 to -11 kcal/mol range. japsonline.comnih.gov
Hydrogen BondsKey directional interactions between H-bond donors (e.g., N-H) and acceptors (e.g., C=O).The indole N-H and the C5-amine group are predicted to be primary hydrogen bond donors.
Hydrophobic InteractionsNon-polar interactions between the aromatic rings and non-polar residues in the binding pocket.The indole bicyclic system would contribute significantly to hydrophobic binding.
Halogen BondsA non-covalent interaction involving the bromine atom as a Lewis acidic region (σ-hole).The C3-bromo group could potentially form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein active site.

Research Applications in Advanced Chemical Synthesis

Utilization as a Synthetic Building Block for Complex Polycyclic Structures

The bifunctional nature of 3-Bromo-1H-indol-5-amine makes it a potent precursor for the assembly of complex polycyclic and heterocyclic systems. The presence of a halogen at the C3 position and an amine at the C5 position allows for sequential or one-pot reactions to build fused ring systems. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which introduce new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.net The amine group can be acylated or alkylated with a suitable partner containing another reactive site, setting the stage for intramolecular cyclization reactions to form new rings fused to the indole (B1671886) core.

Strategies for accessing complex polycyclic alkaloid frameworks often rely on short, flexible synthetic sequences starting from simple indole derivatives. acs.org For instance, palladium-catalyzed cascade transformations are a powerful tool for constructing intricate frameworks like cyclobutane-embedded spirooxindoles from functionalized indoles. acs.org The strategic positioning of reactive sites in 3-Bromo-1H-indol-5-amine allows it to serve as a starting point for such dearomative cyclization cascades or tandem reactions, leading to the rapid assembly of diverse and complex molecular architectures. acs.org

Scaffold for the Design of Novel Chemical Entities with Modifiable Functional Handles

The indole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govresearchgate.netnih.gov 3-Bromo-1H-indol-5-amine exemplifies this by serving as a core structure for the development of novel therapeutic agents. The bromine and amine groups act as modifiable functional handles, allowing chemists to systematically alter the molecule's properties to optimize biological activity and selectivity.

A significant example is its use as a foundational skeleton for potent pan-HER (Human Epidermal Growth Factor Receptor) inhibitors. researchgate.net Researchers have developed N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular framework for creating both reversible and irreversible pan-HER inhibitors, which are valuable in antitumor drug discovery. researchgate.net In this design, the 5-amino group of the indole is used to connect to a quinazoline (B50416) moiety, while the 3-bromo position remains available for further modification or can be a key feature for binding affinity. researchgate.net This demonstrates the compound's direct application as a central scaffold for building new chemical entities with significant therapeutic potential.

Base ScaffoldTargetCompound ExampleInhibition TypeSignificance
N-(3-bromo-1H-indol-5-yl)-quinazolin-4-aminepan-HER (HER1, HER2, HER4)Compound C5IrreversibleEffective pan-HER inhibitor for antitumor research. researchgate.net
N-(3-bromo-1H-indol-5-yl)-quinazolin-4-aminepan-HER (HER1, HER2, HER4)Compound C6ReversibleHigh-strength reversible inhibitor, a breakthrough in the field. researchgate.net

Precursor for Molecular Probes and Sensing Materials

The inherent fluorescence of the indole ring system makes its derivatives attractive candidates for the development of molecular probes and sensors. mdpi.com The 5-amino group on 3-Bromo-1H-indol-5-amine provides a crucial attachment point for conjugating the indole scaffold to other molecules, such as fluorophores, quenchers, or specific recognition units for analytes like ions or biomolecules. Reaction-based fluorescent probes are powerful tools for monitoring amines and other species with high sensitivity and specificity. researchgate.net

While direct synthesis of a probe from 3-Bromo-1H-indol-5-amine is not extensively documented, the synthetic pathways for creating fluorescent probes from analogous amino-indoles are well-established. nih.govacs.org For example, 6-amino-indole has been functionalized to create high-affinity fluorescent ligands for studying σ receptors. nih.govacs.org Similarly, indole derivatives have been crafted into colorimetric sensors capable of detecting specific anions through deprotonation of the indole-NH proton, leading to a visible color change. nih.gov The structure of 3-Bromo-1H-indol-5-amine is well-suited for such applications, where the amine can be used to link to a signaling unit and the bromo-indole core can act as part of the optical sensing mechanism.

Development of Libraries of Functionalized Indole Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into clinical candidates. mdpi.com 3-Bromo-1H-indol-5-amine is an ideal starting material for generating libraries of related compounds for SAR screening. mdpi.com Its structure offers at least three points of diversity: the N1 position of the indole ring, the C3 position (via the bromine), and the C5 position (via the amine).

The bromine atom at C3 can be substituted through a wide array of palladium-catalyzed cross-coupling reactions to introduce diverse aryl, heteroaryl, or alkyl groups. nih.gov The primary amine at C5 is readily modified through reactions such as acylation, sulfonylation, reductive amination, or alkylation. The indole nitrogen (N1) can also be alkylated or arylated under appropriate conditions. This multi-handle approach allows for the systematic and independent modification of different regions of the molecule, which is crucial for probing the specific interactions between the compound and its biological target. nih.gov Studies on related bromo-indole derivatives have shown that the position and identity of the halogen atom can be critical for biological activity, underscoring the value of this compound in detailed SAR investigations. nih.gov

PositionFunctional GroupPotential Reactions for Library Synthesis
N1Secondary Amine (in pyrrole (B145914) ring)Alkylation, Arylation, Acylation
C3BromineSuzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig Cross-Coupling
C5Primary AmineAcylation, Sulfonylation, Reductive Amination, Alkylation, Diazotization

Intermediate in the Synthesis of Advanced Organic Intermediates

Beyond its direct use in creating final products, 3-Bromo-1H-indol-5-amine serves as a key intermediate in multi-step organic synthesis. nih.govresearchgate.net Its functional handles allow it to be incorporated into a larger molecule that itself becomes an intermediate for a subsequent, more complex transformation. The ability to selectively react one functional group while leaving the other intact for a later step is a cornerstone of modern synthetic strategy.

For example, the amine at C5 could be protected, followed by a cross-coupling reaction at the C3-bromo position. The newly introduced group could then be chemically altered before the amine is deprotected and used in a subsequent reaction, such as amide bond formation or cyclization. This stepwise functionalization is essential for building complex molecular architectures that are not accessible through simpler, one-pot methods. The utility of related bromo-heterocyclic amines as critical pharmaceutical intermediates highlights the importance of this class of compounds in providing access to more advanced and structurally complex molecules. nbinno.com

Emerging Research Directions and Future Outlook

Exploration of Highly Efficient and Atom-Economical Synthetic Routes

The development of synthetic routes that are both highly efficient and atom-economical is a cornerstone of modern organic chemistry. For 3-Bromo-1H-indol-5-amine hydrochloride, research is moving beyond classical methods towards more sophisticated and streamlined approaches.

Table 1: Comparison of Synthetic Strategies for Indole (B1671886) Derivatives

StrategyAdvantagesDisadvantages
Classical Methods (e.g., Fischer Indole Synthesis) Well-established, versatileOften requires harsh conditions, can generate significant waste
Modern Catalytic Methods (e.g., Pd-catalyzed cross-coupling) High efficiency, good functional group toleranceCatalyst cost and removal can be a concern
One-Pot/Tandem Reactions Reduced reaction time, less waste, higher overall yieldRequires careful optimization of reaction conditions

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is also a key consideration. Future synthetic routes will aim to maximize the incorporation of all atoms from the starting materials into the final product, minimizing the formation of byproducts. This can be achieved through the use of catalytic reactions and the design of reaction cascades where all intermediates are consumed in subsequent steps.

Integration of Advanced Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes. For the synthesis of this compound and its derivatives, there is a significant opportunity to integrate more sustainable practices.

One area of focus is the use of greener solvents. Traditional organic solvents are often volatile, flammable, and toxic. Researchers are exploring the use of alternative reaction media such as water, supercritical fluids, and bio-renewable solvents to reduce the environmental impact of the synthesis. researchgate.netrug.nl For example, recent studies have demonstrated the use of bio-based Cyrene as a solvent for the rhodium(III)-catalyzed C–H alkynylation of indoles. acs.org

The use of microwave-assisted synthesis is another green chemistry approach that is gaining traction. researchgate.net Microwave irradiation can significantly reduce reaction times, improve yields, and in some cases, enable reactions that are not feasible under conventional heating. mdpi.com This technique has been successfully applied to the synthesis of various indole derivatives. researchgate.net Furthermore, the development of catalytic systems based on earth-abundant and non-toxic metals is a key goal. While precious metals like palladium are highly effective catalysts, their cost and environmental concerns are driving research into alternatives such as iron, copper, and manganese. researchgate.net

Investigation of Undiscovered Reactivity Patterns and Transformations for the this compound Scaffold

The bromine atom at the 3-position and the amine group at the 5-position of the indole ring provide two reactive handles for further chemical transformations. While some of the reactivity of this scaffold is known, there is still much to be explored.

The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 3-position. acs.org Future research will likely focus on expanding the scope of these reactions to include more complex and diverse coupling partners. The development of novel catalytic systems that can facilitate these transformations under milder conditions and with higher efficiency is also an active area of investigation.

The amine group at the 5-position can be readily functionalized through acylation, alkylation, and diazotization reactions, providing access to a diverse library of derivatives. Furthermore, the interplay between the electronic properties of the bromo and amino substituents can lead to unique reactivity patterns that are yet to be fully understood and exploited. For example, the presence of the electron-donating amino group can influence the regioselectivity of electrophilic aromatic substitution reactions on the indole ring.

Leveraging Advanced Spectroscopic and Computational Insights for Predictive Chemistry

The combination of advanced spectroscopic techniques and computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. For this compound, these tools can provide valuable insights into its structure, electronic properties, and reaction mechanisms.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are essential for the unambiguous characterization of the compound and its derivatives. nih.gov A compilation of 13C-NMR spectral data for halogenated indole alkaloids has been published, which can aid in the structural elucidation of new derivatives. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule and to predict its reactivity towards different reagents. nih.govrsc.org These calculations can help to rationalize observed reaction outcomes and to design new reactions with improved selectivity and efficiency. For example, computational studies have been used to understand the origins of regioselectivity in nucleophilic additions to indolynes. nih.gov By combining experimental and computational approaches, researchers can develop a deeper understanding of the factors that govern the reactivity of the this compound scaffold and use this knowledge to design more efficient and selective synthetic transformations.

Development of Automated and High-Throughput Synthetic Methodologies

The demand for large and diverse libraries of compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. researchgate.netrug.nl These technologies can significantly accelerate the synthesis and screening of new derivatives of this compound.

Automated synthesis platforms can perform reactions in a parallel format, allowing for the rapid generation of a large number of compounds. nih.govrsc.org These systems can be integrated with high-throughput screening assays to quickly identify compounds with desired biological or material properties. The use of acoustic droplet ejection (ADE) technology, for example, enables the miniaturization and automation of nanomole-scale organic synthesis, which helps to reduce the consumption of resources and waste. nih.govnih.gov

The development of robust and reliable synthetic methods that are amenable to automation is a key challenge. This requires the use of reactions that are high-yielding, tolerant of a wide range of functional groups, and easy to purify. The data generated from high-throughput synthesis and screening can be used to build structure-activity relationships (SAR) and to guide the design of new and improved compounds. nih.gov

Q & A

Q. What are the critical safety precautions for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize spills with dry sand or chemical absorbents; avoid water to prevent HCl release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.